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For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Vinigrol is a structurally complex diterpenoid natural product isolated from the fungus

Virgaria nigra.[1] It has garnered significant attention from the scientific community due to its

interesting biological activities, including antihypertensive and platelet aggregation inhibitory

properties.[2] Notably, (-)-vinigrol has been identified as a potent antagonist of Tumor Necrosis

Factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory diseases such as

rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][3] The intricate molecular

architecture of (-)-vinigrol, featuring a unique bridged tricyclic system and multiple

stereocenters, presents a formidable challenge for chemical synthesis.[1][4]

The development of a scalable and efficient synthetic route to (-)-vinigrol is crucial not only for

confirming its structure and enabling further biological evaluation but also for providing a

platform to generate analogs. The synthesis of such analogs is a cornerstone of medicinal

chemistry, allowing for the systematic exploration of the structure-activity relationship (SAR). By

modifying specific functional groups and stereocenters of the vinigrol scaffold, researchers can

identify the key molecular features responsible for its potent anti-TNF-α activity, potentially

leading to the development of novel therapeutics with improved potency, selectivity, and

pharmacokinetic properties.

These application notes provide an overview of the synthetic strategies toward (-)-vinigrol,
detailed protocols for key synthetic transformations and biological assays, and a framework for
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conducting SAR studies.

Data Presentation: Structure-Activity Relationship
(SAR) of (-)-Vinigrol Analogs
A systematic SAR study of (-)-vinigrol analogs would involve the synthesis of a library of

related compounds and the evaluation of their ability to inhibit TNF-α production. The data

would be presented in a tabular format to facilitate direct comparison of the chemical

modifications with the resulting biological activity.

Note: To date, comprehensive SAR data for a series of (-)-vinigrol analogs has not been

published in the peer-reviewed literature. The following table is a hypothetical representation of

how such data would be structured. The specific modifications and IC50 values are illustrative

and not based on experimental results.

Compound ID
R1
Modification

R2
Modification

R3
Modification

TNF-α
Inhibition IC50
(nM)

(-)-Vinigrol -OH -OH -CH(CH₃)₂
[Hypothetical

Value: 50]

Analog 1 -OCH₃ -OH -CH(CH₃)₂
[Hypothetical

Value]

Analog 2 -H -OH -CH(CH₃)₂
[Hypothetical

Value]

Analog 3 -OH -OCH₃ -CH(CH₃)₂
[Hypothetical

Value]

Analog 4 -OH -H -CH(CH₃)₂
[Hypothetical

Value]

Analog 5 -OH -OH -C(CH₃)₃
[Hypothetical

Value]

Analog 6 -OH -OH -CH₃
[Hypothetical

Value]
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Experimental Protocols
The total synthesis of (-)-vinigrol is a complex undertaking that has been accomplished by

several research groups, each employing unique and innovative strategies. Below are

representative protocols for key transformations that could be adapted for the synthesis of

analogs.

Protocol 1: Diels-Alder Reaction for Core Skeleton
Construction (Baran Approach)
This protocol describes a key intermolecular Diels-Alder reaction used in the Baran synthesis to

construct a significant portion of the vinigrol core.

Reaction: Reactants: Diene and Dienophile Product: Cycloadduct

Materials:

(E)-methyl 4-methyl-2-pentenoate

Diene 8 (as described in Baran's synthesis)

Aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Argon or Nitrogen gas

Standard glassware for anhydrous reactions

Procedure:

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

thermometer, and a nitrogen/argon inlet.

Dissolve the diene (2.0 equiv) in anhydrous DCM under an inert atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of (E)-methyl 4-methyl-2-pentenoate (1.0 equiv) in anhydrous DCM.

In a separate flask, prepare a solution of AlCl₃ (1.5 equiv) in anhydrous DCM.

Slowly add the AlCl₃ solution to the reaction mixture, maintaining the temperature at -78 °C.

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

Allow the reaction to slowly warm to -45 °C and stir for an additional 3 hours.

Quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate.

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

Extract the aqueous layer with DCM (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

cycloadduct.

Protocol 2: Type II Intramolecular [5+2] Cycloaddition (Li
Approach)
This protocol outlines a key step in the Li group's synthesis of (-)-vinigrol, which constructs the

eight-membered ring.[5]

Reaction: Reactant: Acyclic precursor containing an oxidized furan and a dienyl side chain

Product: Bicyclic core of vinigrol

Materials:

Acyclic precursor (as synthesized by the Li group)

Trifluoroethanol
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Anhydrous solvent (e.g., toluene)

Standard glassware for anhydrous reactions

Procedure:

Dissolve the acyclic precursor in anhydrous trifluoroethanol.

Heat the solution at the desired temperature (optimized for the specific substrate) under an

inert atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the cyclized

product.

Protocol 3: TNF-α Inhibition Assay in RAW 264.7
Macrophages
This protocol describes a cell-based assay to evaluate the ability of synthesized vinigrol

analogs to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage

cells.[6]

Materials:

RAW 264.7 murine macrophage cell line

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin

Lipopolysaccharide (LPS) from E. coli

(-)-Vinigrol analogs dissolved in dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS)

96-well cell culture plates

TNF-α ELISA kit (commercially available)

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100

µL of complete DMEM and incubate at 37 °C in a 5% CO₂ incubator for 24 hours.

Compound Treatment: Prepare serial dilutions of the vinigrol analogs in DMEM. The final

DMSO concentration should be kept below 0.1% to avoid cytotoxicity. Remove the old

medium and add 100 µL of the compound dilutions to the cells. Include a vehicle control

(DMSO) and a positive control (a known TNF-α inhibitor).

LPS Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells by

adding 10 µL of LPS solution (final concentration 100 ng/mL) to each well, except for the

unstimulated control wells.

Incubation: Incubate the plate for 6-24 hours at 37 °C in a 5% CO₂ incubator.

Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the

supernatant from each well for TNF-α measurement.

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a

commercial ELISA kit according to the manufacturer's instructions.

Cell Viability Assay: To ensure that the observed inhibition of TNF-α is not due to cytotoxicity,

perform a cell viability assay on the remaining cells in the plate according to the

manufacturer's protocol.

Data Analysis: Calculate the percentage of TNF-α inhibition for each compound

concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the

concentration of the compound that inhibits 50% of the TNF-α production) by plotting the
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percentage of inhibition against the compound concentration and fitting the data to a dose-

response curve.

Mandatory Visualizations
TNF-α Signaling Pathway
The following diagram illustrates the signaling pathway initiated by TNF-α, which is a key target

for anti-inflammatory drug development.
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Caption: A simplified diagram of the TNF-α signaling pathway leading to inflammatory gene

expression.

Experimental Workflow for SAR Studies
The following diagram outlines the general workflow for the synthesis and biological evaluation

of (-)-vinigrol analogs for SAR studies.
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Caption: A flowchart illustrating the process of designing, synthesizing, and evaluating vinigrol

analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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